molecular formula C20H18BrFN2O3S B2484896 [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251561-87-1

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No. B2484896
CAS RN: 1251561-87-1
M. Wt: 465.34
InChI Key: YSAOIBPJWXXQLI-UHFFFAOYSA-N
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Description

The chemical compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a part of a class of compounds with various synthetic routes and potential applications in scientific research. This analysis delves into the synthesis, molecular structure, chemical reactions, and properties of this compound, excluding any drug use, dosage, or side effect information.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting from basic aromatic or halogenated compounds. For instance, compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone demonstrate structural characterization as side products in the synthesis of benzothiazinones, indicating the complexity and specificity of reactions involved in producing such compounds (Eckhardt et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques like X-ray diffraction, revealing detailed geometrical configurations. For instance, synthesis and structural exploration of novel bioactive heterocycles have been conducted to understand their molecular framework and potential interactions (Prasad et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including substitution reactions, demonstrating a wide range of chemical behaviors. For example, the synthesis of specific compounds involves substitution reactions that lead to the formation of compounds with defined chemical structures (Karthik et al., 2021).

Physical Properties Analysis

Physical properties such as thermal stability, optical behavior, and crystal structure are crucial for understanding the compound's behavior under different conditions. Detailed thermal, optical, etching, and structural studies, along with theoretical calculations, provide insights into the stability and physical characteristics of these compounds (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other molecules, and potential applications, are derived from their molecular structure and synthesis pathways. For example, studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate compounds explore their physicochemical properties and theoretical aspects to understand their reactivity and applications (Huang et al., 2021).

Scientific Research Applications

Structural Characterization and Synthesis

  • The compound's structural characterization is essential in research, especially in the field of drug synthesis and design. Eckhardt et al. (2020) reported the structural characterization of a similar compound, providing insight into its molecular structure, which is crucial for understanding its interaction with biological targets (Eckhardt et al., 2020).
  • Synthesis and structural exploration of related compounds, as conducted by Prasad et al. (2018), help in understanding the chemical properties and potential applications in scientific research (Prasad et al., 2018).

Biological and Pharmacological Activity

  • Aryloxyethylamine derivatives, including compounds structurally similar to the one , have been evaluated for neuroprotective activities, as reported by Zhong et al. (2020). This highlights the potential therapeutic applications of these compounds in neuroprotection and treatment of neurological conditions (Zhong et al., 2020).
  • Antimicrobial activity has been a significant area of research for similar compounds. Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating their potential in combating microbial infections (Sathe et al., 2011).

Crystallographic and Computational Studies

  • Crystallographic and computational studies, as carried out by Preet et al. (2015), provide deeper insight into the molecular geometry and electronic properties of similar compounds, which are crucial for their potential application in drug design and material sciences (Preet et al., 2015).

Radiochemical Applications

  • Blanckaert et al. (2005) conducted studies on the synthesis and in vivo evaluation of radiolabeled compounds structurally related to the compound , indicating the potential use of such compounds in medical imaging and diagnostic procedures (Blanckaert et al., 2005).

properties

IUPAC Name

[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAOIBPJWXXQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

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